molecular formula C8H3N2O3S3- B1257080 2,5-diisothiocyanatobenzenesulfonate

2,5-diisothiocyanatobenzenesulfonate

Cat. No.: B1257080
M. Wt: 271.3 g/mol
InChI Key: GAZYMQNPYHXJCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Diisothiocyanatobenzenesulfonate is a sulfonated aromatic compound characterized by a benzene ring substituted with a sulfonate group (-SO₃⁻) and two isothiocyanate (-N=C=S) groups at the 2 and 5 positions. This structure confers unique reactivity, particularly through the isothiocyanate moieties, which readily form covalent bonds with amines, thiols, or hydroxyl groups under mild conditions .

Properties

Molecular Formula

C8H3N2O3S3-

Molecular Weight

271.3 g/mol

IUPAC Name

2,5-diisothiocyanatobenzenesulfonate

InChI

InChI=1S/C8H4N2O3S3/c11-16(12,13)8-3-6(9-4-14)1-2-7(8)10-5-15/h1-3H,(H,11,12,13)/p-1

InChI Key

GAZYMQNPYHXJCK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])N=C=S

Synonyms

2,5-diisothiocyanatobenzenesulfonate

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Functional Groups Key Applications References
2,5-Diisothiocyanatobenzenesulfonate Sulfonate, two isothiocyanates Bone disease pathways, hemostasis
3,5-Dichloro-2-hydroxybenzenesulfonic acid Sulfonate, chloro, hydroxy Antimicrobial potential (inferred)
Diethylamino 2,5-dihydroxybenzenesulfonate Sulfonate, diethylamino, dihydroxy Biochemical research (solubility modifier)
Sodium dodecylbenzenesulfonate Sulfonate, dodecyl chain Surfactant (food additive, cleaning)
Hexamethylene diisocyanate Two isocyanates, aliphatic chain Industrial polymer synthesis

Research Findings and Key Differences

  • Medical vs. Industrial Use : Hexamethylene diisocyanate (industrial) and sodium dodecylbenzenesulfonate (food/cleaning) diverge from this compound’s medical associations, highlighting the impact of functional groups on application scope.
  • Hemostatic Potential: Unlike azobilirubin (a bilirubin derivative) or sodium decylbenzenesulfonate (food additive), this compound’s coagulant classification suggests niche roles in clot stabilization .

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